molecular formula C9H8ClN3O B1458668 1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol CAS No. 1550080-15-3

1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol

Cat. No. B1458668
M. Wt: 209.63 g/mol
InChI Key: TYFNWXRXEDBIRH-UHFFFAOYSA-N
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Description

The compound “1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol” belongs to the class of organic compounds known as triazoles . Triazoles are aromatic compounds containing a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol” would depend on its specific structure. Generally, triazoles are stable and have low reactivity .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activities : Novel 1,2,4-triazole derivatives demonstrated significant antimicrobial activities against a variety of microorganisms, highlighting their potential as effective agents in combating microbial infections. The study's findings suggest these compounds could serve as a basis for developing new antimicrobial agents (H. Bektaş et al., 2007).

  • Design and Evaluation of Pyrazole Derivatives : A series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. Some compounds showed broad-spectrum activity and moderate to good antioxidant activities, indicating their dual functionality (Manjunatha Bhat et al., 2016).

Catalytic and Synthesis Applications

  • Catalyst Activation with Organochalcogen Ligand Complexes : The study explored the catalytic applications of 1,2,3-triazole-based complexes in oxidation and transfer hydrogenation reactions. These complexes exhibited efficient catalytic activities, demonstrating the potential of 1,2,3-triazole derivatives in catalysis (Fariha Saleem et al., 2014).

  • Synthesis of Triazole[3,4-b][1,3,4]thiadiazoles : This research involved the synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles with potent antimicrobial properties. The compounds displayed marked inhibition against bacterial and fungal strains, demonstrating the synthetic versatility and biological relevance of 1,2,4-triazole derivatives (C. Sanjeeva Reddy et al., 2010).

  • Microwave Assisted Synthesis : A microwave-assisted technique was utilized to synthesize novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. This method offers a rapid and efficient approach to producing these compounds, which could have various scientific applications (J. Raval et al., 2010).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. Some triazoles are known to be toxic and can cause irritation to the skin and eyes .

Future Directions

The future directions in the study of triazoles could involve exploring their potential uses in various fields, such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-6-2-3-7(4-8(6)10)13-5-11-9(14)12-13/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFNWXRXEDBIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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